N-[(6-bromo-1H-indol-1-yl)acetyl]-L-isoleucine
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Overview
Description
(2S,3R)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a brominated indole moiety
Preparation Methods
The synthesis of (2S,3R)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. The initial step often includes the bromination of indole, followed by acylation to introduce the acetyl group. Subsequent steps involve the formation of the amide bond and the introduction of the methylpentanoic acid moiety. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S,3R)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLPENTANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated indole derivatives and amino acid conjugates. Compared to these, (2S,3R)-2-{[2-(6-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its specific stereochemistry and the presence of the methylpentanoic acid moiety. This uniqueness can result in distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H19BrN2O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-(6-bromoindol-1-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H19BrN2O3/c1-3-10(2)15(16(21)22)18-14(20)9-19-7-6-11-4-5-12(17)8-13(11)19/h4-8,10,15H,3,9H2,1-2H3,(H,18,20)(H,21,22)/t10-,15+/m1/s1 |
InChI Key |
STLFENREBKAMPD-BMIGLBTASA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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